molecular formula C15H24O3S B1581204 Octyl 4-methylbenzenesulfonate CAS No. 3386-35-4

Octyl 4-methylbenzenesulfonate

Cat. No. B1581204
CAS RN: 3386-35-4
M. Wt: 284.4 g/mol
InChI Key: LYQJBZLAANNIER-UHFFFAOYSA-N
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Description

Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound . It is used as an external antibacterial agent and has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina .


Molecular Structure Analysis

The molecular formula of Octyl 4-methylbenzenesulfonate is C15H24O3S . The InChI code is 1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 .


Physical And Chemical Properties Analysis

Octyl 4-methylbenzenesulfonate has a molecular weight of 284.42 . It is a liquid at room temperature and has a density of 1.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Octyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of complex organic compounds. For example, it has been involved in the scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important precursor for the synthesis of alkylidenecyclopropanes. These compounds are valuable for creating a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

  • The reactivity of octyl 4-methylbenzenesulfonate derivatives towards different classes of nucleophiles (alcohols, amines, thiols, and malonates) has been systematically studied. This research is significant for understanding its chemical behavior and potential applications in organic synthesis (Forcellini et al., 2015).

Crystal Structure and Molecular Interactions

  • The crystal structure of certain derivatives of octyl 4-methylbenzenesulfonate, such as 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate, has been investigated to understand their molecular interactions. These studies reveal insights into the geometry and three-dimensional architecture of these molecules, which is crucial for designing materials with specific properties (Yusof et al., 2012).

Electrochemistry and Extraction Applications

  • Octyl 4-methylbenzenesulfonate has been studied in electrochemically modulated liquid-liquid extraction. This method allows for the selective partitioning of ions in a mixture, demonstrating the potential of octyl 4-methylbenzenesulfonate in selective extraction processes (Berduque & Arrigan, 2006).

Corrosion Inhibition

  • Some derivatives of octyl 4-methylbenzenesulfonate have been synthesized and tested for their ability to inhibit corrosion, particularly in metallic systems. This research is valuable for industrial applications where corrosion resistance is crucial (Ehsani et al., 2015).

Environmental Monitoring

  • Octyl 4-methylbenzenesulfonate and its derivatives have been identified in environmental monitoring studies, particularly in sewage sludge. These studies are important for understanding the environmental impact and potential risks associated with these compounds (Plagellat et al., 2006).

Safety And Hazards

Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

octyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQJBZLAANNIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344766
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 4-methylbenzenesulfonate

CAS RN

3386-35-4
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
PE Dietze, M Wojciechowski - Journal of the American Chemical …, 1990 - ACS Publications
… Partial racemization of 2-octyl 4-methylbenzenesulfonate has been observed during … to a reaction of the 2-octyl 4-methylbenzenesulfonate with product sulfonic acid generated during …
Number of citations: 30 pubs.acs.org
B Martín-García, R Romero-González… - Journal of Agricultural …, 2023 - ACS Publications
… These coformulants were anionic surfactants, octyl 4-methylbenzenesulfonate, and … S1, where the extracted ion chromatogram of octyl 4-methylbenzenesulfonate with Shodex (A) and …
Number of citations: 6 pubs.acs.org
J Lee, MM Joullie - Tetrahedron, 2015 - Elsevier
… the known corresponding tosylate (oct-7-en-1-yl 4-methylbenzenesulfonate) 20 in the first step and 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)octyl 4-methylbenzenesulfonate (37) …
Number of citations: 16 www.sciencedirect.com
R Romero-González, B Martín-García… - Available at SSRN … - papers.ssrn.com
In this study, identification of co-formulants in 20 plant protection products (PPPs) was carried out by a method that used a polyhydroxy methacrylate based stationary reversed phase. …
Number of citations: 0 papers.ssrn.com
MD Spantulescu - 2007 - library-archives.canada.ca
Diamino diacids, such as diaminopimelic acid (DAP), diaminoadipic (DAA) and diaminosuberic acid (DAS), can replace cystine or lanthionine in biologically active peptides to enhance …
Number of citations: 0 library-archives.canada.ca
DWR Balkenende, S Cantekin, CJ Duxbury… - Synthetic …, 2012 - Taylor & Francis
Both enantiomers of 1- 2 H-1-octanol were obtained by the enzymatic reduction of deuterated octanal in the presence of alcohol dehydrogenases (ADH) (ADH-T or ADH-LB) as the …
Number of citations: 7 www.tandfonline.com
YC Huang, YC Chang, CN Yeh, CS Yu - Molecules, 2016 - mdpi.com
Molecular imaging of brain tumors remains a great challenge, despite the advances made in imaging technology. An anti-inflammatory compound may be a useful tool for this purpose …
Number of citations: 7 www.mdpi.com
MD Bartholomä, AR Vortherms, S Hillier… - …, 2010 - Wiley Online Library
… 6-(1,3-Dioxoisoindolin-2-yl)octyl 4-methylbenzenesulfonate (7). Compound 7 was prepared by a procedure similar to that described for compound 6, except that compound 2 was used …
N Matsumoto, T Kohno, S Uchida, T Shimizu… - Bioorganic & medicinal …, 2006 - Elsevier
FTY720 (1) is a novel immunosuppressant (immunomodulator), derived from ISP-I (2: myriocin and thermozymocidin). To clarify the pharmacokinetic properties of 1, antibodies against …
Number of citations: 10 www.sciencedirect.com
JS Yadav, K Boyapelly, SR Alugubelli… - The Journal of …, 2011 - ACS Publications
The first total synthesis of recently isolated diacetylene alcohols oploxyne A, oploxyne B, and their C-10 epimers was accomplished. The structure of natural oploxyne B has been …
Number of citations: 31 pubs.acs.org

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